N-(3-chloro-4-methoxybenzyl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide
Description
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Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-7-2-14(12-17(18)20)13-22-19(25)24-10-8-23(9-11-24)16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRFFYAXRVVLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxybenzyl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydro-pyrazine core, which is known for enhancing bioactivity through various mechanisms.
Research indicates that compounds with similar structural features often exhibit activities such as:
- Anticancer Effects : Many derivatives of pyrazinecarboxamide have shown promise in inhibiting tumor growth by targeting microtubule dynamics and inducing apoptosis in cancer cells.
- Receptor Binding : The presence of halogenated phenyl groups suggests potential interactions with various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection.
In Vitro Studies
- Cytotoxicity : A study evaluated the cytotoxic effects of related compounds on human melanoma cells. The results indicated that similar compounds exhibited selective cytotoxicity, suggesting that this compound may also induce cell cycle arrest and apoptosis in malignant cells .
- Receptor Interaction : Research on structurally analogous compounds demonstrated binding affinity to sigma receptors, which may correlate with neuroprotective properties . The binding affinity was quantified using radiolabeled compounds, revealing significant uptake in brain tissues.
Data Table: Biological Activity Overview
| Study Type | Activity Observed | Reference |
|---|---|---|
| In Vitro | Cytotoxicity in melanoma cells | |
| In Vitro | Sigma receptor binding | |
| In Vivo | Tumor suppression in xenograft models |
Case Studies and Clinical Implications
While direct clinical studies on this compound are scarce, the implications of its biological activity are noteworthy:
- Potential for Cancer Therapy : Given its structural similarity to known anticancer agents, further exploration could position this compound as a candidate for targeted cancer therapies.
- Neuroprotective Applications : The interaction with sigma receptors opens avenues for research into treatments for neurodegenerative diseases or pain management strategies.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(3-chloro-4-methoxybenzyl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide exhibit anticancer properties. For instance, studies have shown that derivatives containing pyrazine and triazole rings can effectively inhibit tumor growth in various cancer cell lines. This compound may also induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
Compounds with similar structures to this compound have demonstrated anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often focus on optimizing yields and purity, as well as exploring different reaction conditions to improve efficiency.
Synthesis Pathway Example :
- Starting Materials : 3-chloro-4-methoxybenzaldehyde and 4-fluorophenyl amine.
- Reactions : Condensation followed by cyclization to form the pyrazine ring.
- Purification : Crystallization or chromatography to isolate the final product.
Central Nervous System Disorders
Research has suggested that compounds structurally related to this compound may have potential applications in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. The inhibition of certain enzymes related to these conditions could provide therapeutic benefits .
Metabolic Syndrome
There is emerging evidence that this compound may play a role in managing metabolic syndrome-related disorders such as type 2 diabetes and obesity. Compounds that inhibit specific enzymes involved in glucose metabolism are being explored for their ability to improve insulin sensitivity and reduce weight gain .
Case Studies
A review of recent literature highlights several case studies where similar compounds have been evaluated for their pharmacological activities:
- Antitumor Activity : A study reported that a derivative exhibited significant cytotoxic effects against breast cancer cell lines, leading to further investigations into its mechanism of action and potential clinical applications .
- Anti-inflammatory Properties : Another study demonstrated that a related compound effectively reduced inflammation markers in animal models of arthritis, suggesting its utility as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
